![molecular formula C9H12F2 B13832657 9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
9,9-Difluorobicyclo[6.1.0]non-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Difluorobicyclo[6.1.0]non-4-ene is a chemical compound with the molecular formula C₉H₁₂F₂. It is characterized by a bicyclic structure with two fluorine atoms attached to the ninth carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluorobicyclo[6.1.0]non-4-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[6.1.0]non-4-ene.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized for high yield and purity, ensuring the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
9,9-Difluorobicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
9,9-Difluorobicyclo[6.1.0]non-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of bioorthogonal reactions for labeling biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9,9-Difluorobicyclo[6.1.0]non-4-ene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides stability and rigidity, making it suitable for use in bioorthogonal reactions and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[6.1.0]non-4-ene: Lacks fluorine atoms, making it less reactive.
9,9-Difluorobicyclo[4.2.1]nonane: Different ring structure, leading to distinct chemical properties.
Bicyclo[6.1.0]non-4-yne: Contains a triple bond, resulting in different reactivity.
Uniqueness
9,9-Difluorobicyclo[6.1.0]non-4-ene is unique due to its fluorine atoms, which enhance its reactivity and make it suitable for specialized applications in chemistry and biology. Its bicyclic structure provides stability, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C9H12F2 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
9,9-difluorobicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C9H12F2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2 |
Clave InChI |
RTKMIDRMTQSKHI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C2(F)F)CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


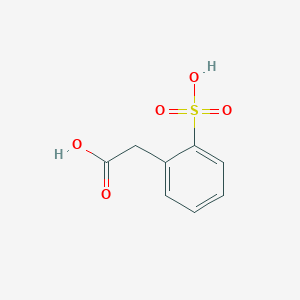
![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
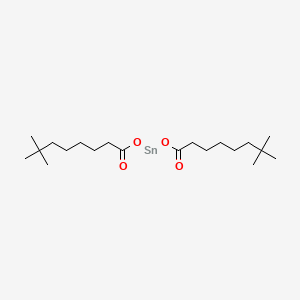


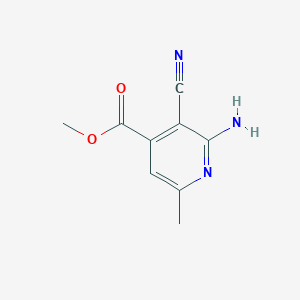

![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
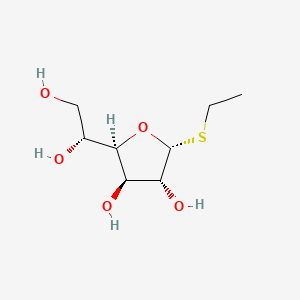

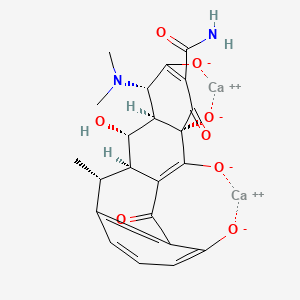
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
